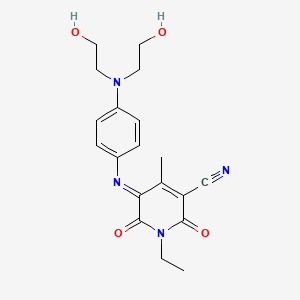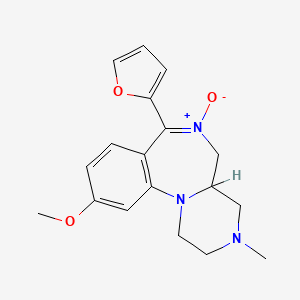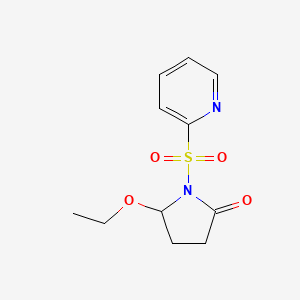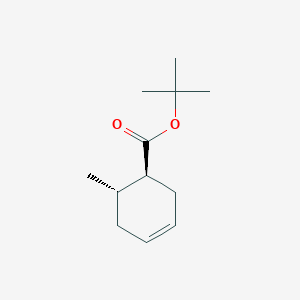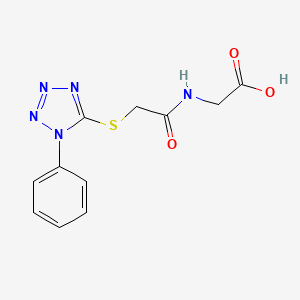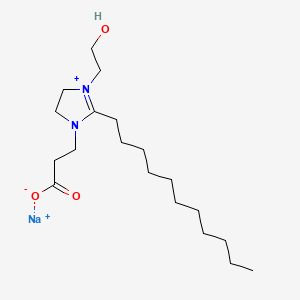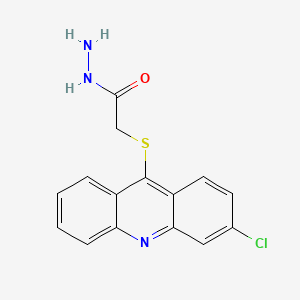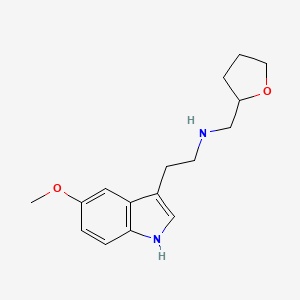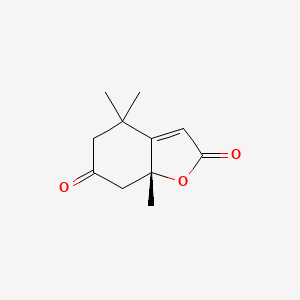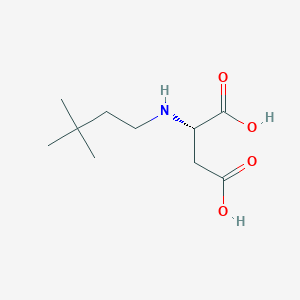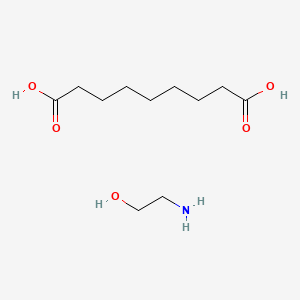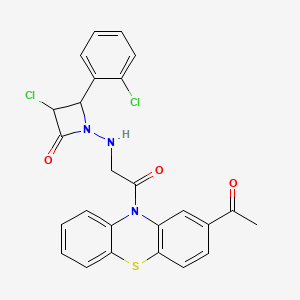
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure, which allows it to interact with different molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of diethylamine with 3-chloro-2-hydroxypropyl dodecyl ether under basic conditions to form the intermediate compound.
Quaternization: The intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a suitable solvent and catalyst to yield the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted quaternary ammonium compounds.
科学研究应用
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis protocols and as a component in buffer solutions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with lipid membranes and proteins. It can disrupt cell membranes, leading to cell lysis, and can also enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved often relate to membrane disruption and solubilization.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which provides it with excellent surfactant properties and the ability to interact with a wide range of molecular targets.
属性
CAS 编号 |
94086-81-4 |
|---|---|
分子式 |
C25H50ClNO4 |
分子量 |
464.1 g/mol |
IUPAC 名称 |
(3-dodecoxy-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(7-2,8-3)18-20-30-25(28)23(4)5;/h24,27H,4,6-22H2,1-3,5H3;1H/q+1;/p-1 |
InChI 键 |
HALQYYLIBACXCS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


